molecular formula C16H14N4 B14723380 (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine CAS No. 6206-72-0

(E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine

Cat. No.: B14723380
CAS No.: 6206-72-0
M. Wt: 262.31 g/mol
InChI Key: ORQACWHIUPMHKV-UHFFFAOYSA-N
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Description

(E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine is an imine derivative featuring a 1,2,3-triazole core linked to a 4-methylphenyl group and a phenyl-substituted triazole moiety. This compound belongs to a class of Schiff bases known for their diverse applications in coordination chemistry, material science, and medicinal research. The (E)-configuration of the imine bond is critical for its structural rigidity and intermolecular interactions, particularly in crystalline states .

Properties

CAS No.

6206-72-0

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(2-phenyltriazol-4-yl)methanimine

InChI

InChI=1S/C16H14N4/c1-13-7-9-14(10-8-13)17-11-15-12-18-20(19-15)16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

ORQACWHIUPMHKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=NN(N=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

(E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine involves several key steps, primarily focusing on the formation of the triazole ring. The compound can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method for creating 1,2,3-triazoles. The starting materials typically include 4-methylphenyl isocyanate and phenylacetylene derivatives.

Antioxidant Activity

Research has shown that compounds containing the 1,2,3-triazole moiety exhibit significant antioxidant activity. For instance, derivatives of triazoles have been evaluated for their ability to scavenge free radicals using methods such as DPPH and ABTS assays. In particular, triazole derivatives have demonstrated IC50 values indicating potent antioxidant properties, often surpassing standard antioxidants like butylated hydroxyanisole (BHA) .

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Triazole Derivative A93.75 ± 0.477.12 ± 2.32
BHAN/AStandard

Antibacterial Activity

The antibacterial activity of (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine has been evaluated against various pathogenic bacteria. Studies indicate that this compound exhibits significant antibacterial effects against strains such as Escherichia coli and Klebsiella pneumoniae. The presence of the 4-methylphenyl group enhances its efficacy compared to other derivatives .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
K. pneumoniae20 µg/mL

The mechanism by which (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with oxidative stress and bacterial growth. For example, molecular docking studies suggest that triazole derivatives can bind effectively to the active sites of enzymes like carbonic anhydrase-II, leading to inhibition .

Case Studies

A notable case study involved evaluating the antioxidant capacity of various triazole derivatives in vitro. The study found that certain substitutions on the triazole ring significantly enhanced radical scavenging activity. Compounds with electron-donating groups showed improved performance in scavenging assays compared to those with electron-withdrawing groups .

Another study focused on the antibacterial properties of triazole derivatives against common pathogens. The results indicated that modifications in the phenyl ring structure could lead to enhanced antibacterial activity, providing insights into structure-activity relationships (SAR) essential for drug development .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Crystallographic and Structural Parameters of Selected Imine Derivatives

Compound Name Substituents Crystal System Dihedral Angle (°) Key Interactions Reference
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 4-Cl-phenyl, 4-methylphenyl Triclinic (P-1) ~56° C–H⋯N, C–H⋯Cl, π–π
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 4-Br-phenyl, 4-methylphenyl Triclinic (P-1) ~56° C–H⋯N, C–H⋯Br, π–π
(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine Benzodioxol, propenyl-triazole Orthorhombic (P212121) N/A N–H⋯O, O–H⋯S
(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine 4-F-phenyl, CF3-phenyl N/A N/A N/A (microwave-synthesized)
  • Halogen-Substituted Analogs : The chloro- and bromo-substituted derivatives () exhibit nearly identical dihedral angles (~56°) between terminal phenyl rings, indicating similar conformational rigidity. However, the unit cell parameters differ slightly due to halogen size (Br: a=8.0720 Å vs. Cl: a=7.9767 Å), impacting packing efficiency .
  • Heterocyclic Modifications : The benzodioxol-triazole analog () crystallizes in an orthorhombic system, contrasting with the triclinic packing of halogenated analogs. Its extended substituents (propenyl-triazole) introduce additional hydrogen-bonding motifs (N–H⋯O, O–H⋯S), absent in the target compound .
Electronic and Substituent Effects
  • Halogen Effects : Chloro and bromo substituents () strengthen C–H⋯X (X=Cl, Br) interactions, stabilizing crystal lattices. The larger bromine atom increases van der Waals interactions, slightly expanding unit cell volume (Br: V=1813.8 ų vs. Cl: V=1792.5 ų) .

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